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Application Notes: Quantitative RT-PCR Analysis of Systemin-Responsive Genes

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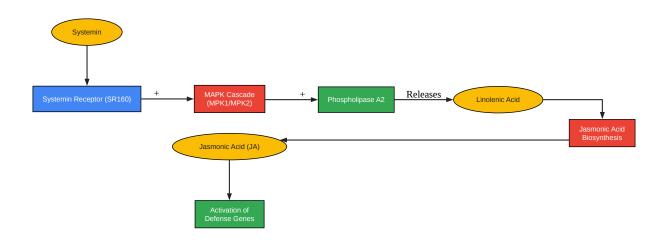
Introduction

Systemin is an 18-amino acid polypeptide hormone crucial for the systemic defense response in plants of the Solanaceae family, particularly in tomato (Solanum lycopersicum)[1][2][3]. Released upon wounding, such as herbivore attacks, **systemin** triggers a signaling cascade that leads to the activation of a suite of defense-related genes[3][4]. This response enhances the plant's resistance to further damage. Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive and specific method for measuring the expression levels of these **systemin**-responsive genes, providing valuable insights into the molecular mechanisms of plant defense. These application notes provide a comprehensive protocol for the analysis of **systemin**-responsive genes using qRT-PCR.

Systemin Signaling Pathway

The **systemin** signaling pathway is initiated by the binding of **systemin** to its cell surface receptor, SR160[1][5]. This binding event triggers a series of intracellular responses, including ion channel activation, an increase in intracellular calcium levels, and the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade[3][6][7]. A key step in this pathway is the activation of phospholipase A2, which releases linolenic acid from the cell membrane. Linolenic acid is then converted into jasmonic acid (JA), a potent signaling molecule that moves to the nucleus to activate the transcription of defense-related genes[4][6][8].





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Caption: The **systemin** signaling pathway, from receptor binding to the activation of defense genes.

Experimental Protocols

- 1. Plant Material and Treatment
- Plant Species: Solanum lycopersicum (tomato) plants, 3-4 weeks old.
- Growth Conditions: Grow plants in a controlled environment with a 16-hour light/8-hour dark cycle at 25°C.
- **Systemin** Treatment: Prepare a 10 nM solution of **systemin** peptide in a buffer (e.g., 10 mM sodium phosphate, pH 6.5). Apply the solution to the leaves of the tomato plants using a fine mist sprayer until the leaves are thoroughly wetted. For a control group, spray plants with the buffer solution alone.



- Time Course: Collect leaf tissue samples at various time points post-treatment (e.g., 0, 1, 3, 6, 12, and 24 hours) to analyze the temporal dynamics of gene expression. Immediately freeze the collected tissue in liquid nitrogen and store at -80°C until RNA extraction.
- 2. Total RNA Extraction and cDNA Synthesis
- RNA Extraction: Extract total RNA from the frozen leaf tissue using a plant-specific RNA extraction kit or a TRIzol-based method. To ensure the removal of contaminating genomic DNA, perform an on-column DNase digestion or a DNase treatment step after RNA isolation.
- RNA Quality and Quantity: Assess the quality and integrity of the extracted RNA using a spectrophotometer (A260/A280 ratio between 1.8 and 2.1) and by agarose gel electrophoresis to check for intact ribosomal RNA bands. Quantify the RNA concentration using a spectrophotometer or a fluorometer.
- cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 μg of total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers[5].
- 3. Quantitative RT-PCR (qRT-PCR)
- Primer Design: Design primers for the target systemin-responsive genes and selected housekeeping (reference) genes. Primers should be 18-24 nucleotides in length, with a GC content of 40-60%, and should amplify a product of 100-200 base pairs. Whenever possible, design primers to span an intron to differentiate between cDNA and contaminating genomic DNA amplification.
- qRT-PCR Reaction: Prepare the qRT-PCR reaction mixture using a SYBR Green-based master mix. A typical reaction would include:
 - SYBR Green Master Mix (2X)
 - Forward Primer (10 μM)
 - Reverse Primer (10 μM)
 - cDNA template (diluted)

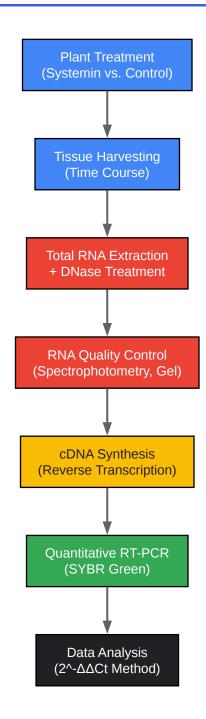






- Nuclease-free water
- Thermal Cycling Conditions: Perform the qRT-PCR on a real-time PCR detection system with the following cycling conditions:
 - o Initial denaturation: 95°C for 10 minutes
 - o 40 cycles of:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 1 minute
 - Melt curve analysis to verify the specificity of the amplified product.
- Data Analysis:
 - Determine the cycle threshold (Ct) for each reaction.
 - Normalize the Ct values of the target genes to the geometric mean of the Ct values of the selected housekeeping genes (Δ Ct).
 - Calculate the relative gene expression using the 2- $\Delta\Delta$ Ct method, where $\Delta\Delta$ Ct = Δ Ct (treated sample) Δ Ct (control sample)[7].





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Caption: The experimental workflow for qRT-PCR analysis of **systemin**-responsive genes.

Data Presentation

The following tables summarize key **systemin**-responsive genes and suitable housekeeping genes for normalization in tomato.



Table 1: Systemin-Responsive Genes in Tomato (Solanum lycopersicum)

| Gene Name | Gene Symbol | Function |
|-------------------------|-------------|---|
| Proteinase Inhibitor I | PI-I | Defense against herbivores by inhibiting digestive proteases. |
| Proteinase Inhibitor II | PI-II | Defense against herbivores by inhibiting digestive proteases. |
| Polyphenol Oxidase | PPO | Catalyzes the oxidation of phenols, producing toxic quinones that deter herbivores. |
| Lipoxygenase D | LoxD | Involved in the biosynthesis of jasmonic acid. |
| Allene Oxide Synthase | AOS | A key enzyme in the jasmonic acid biosynthesis pathway. |
| Threonine Deaminase | TD | Involved in the production of defense-related secondary metabolites. |

Table 2: Validated Housekeeping Genes for qRT-PCR in Tomato



| Gene Name | Gene Symbol | Function |
|-------------------------------------|-------------|---|
| Actin | ACT | A major component of the cytoskeleton.[9][10][11] |
| Ubiquitin | UBI | Involved in protein degradation.[9][11] |
| Clathrin Adaptor Complex Subunit | CAC | Involved in vesicle trafficking. [4][8][10] |
| SAND family protein | SAND | Involved in vesicle trafficking. [4][8][12] |
| Expressed protein | Expressed | A gene with stable expression across various conditions.[8] |
| Elongation factor 1-alpha | EF1α | Involved in protein synthesis. [4][9][10] |

Note: It is highly recommended to validate the stability of the chosen housekeeping genes under the specific experimental conditions of your study.

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